![molecular formula C19H23NO2 B267662 N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide](/img/structure/B267662.png)
N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide, commonly known as BPN14770, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders.
Mécanisme D'action
BPN14770 works by inhibiting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins are involved in the regulation of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP, PKA, and CREB in the brain, which are involved in the regulation of synaptic plasticity. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN14770 is its specificity for PDE4D. This specificity allows for targeted inhibition of PDE4D, which reduces the risk of off-target effects. Additionally, BPN14770 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration.
One of the limitations of BPN14770 is its limited bioavailability. This limitation makes it difficult to achieve therapeutic levels of BPN14770 in the brain, which may limit its efficacy in clinical trials.
Orientations Futures
There are several future directions for the development of BPN14770. One potential direction is the development of prodrugs that can increase the bioavailability of BPN14770 in the brain. Another potential direction is the development of combination therapies that can enhance the therapeutic effects of BPN14770. Additionally, further studies are needed to determine the safety and efficacy of BPN14770 in clinical trials.
Méthodes De Synthèse
BPN14770 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 4-benzyloxybenzaldehyde and 3,3-dimethylbutyraldehyde in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with a specific amine in the presence of a catalyst to produce BPN14770.
Applications De Recherche Scientifique
BPN14770 has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to improve cognitive function and memory in preclinical studies of Alzheimer's disease and Fragile X syndrome. Additionally, it has been shown to have potential therapeutic effects in other cognitive disorders such as schizophrenia, depression, and anxiety.
Propriétés
Nom du produit |
N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide |
---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3,3-dimethyl-N-(4-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)13-18(21)20-16-9-11-17(12-10-16)22-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,20,21) |
Clé InChI |
XZRJCGYPJSLSFB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.